molecular formula C15H29BrO6 B1667894 Bromo-PEG4-t-butyl ester CAS No. 564476-32-0

Bromo-PEG4-t-butyl ester

Cat. No. B1667894
M. Wt: 385.29 g/mol
InChI Key: WLKHUFASPMJBHB-UHFFFAOYSA-N
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Description

Bromo-PEG4-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of Bromo-PEG4-t-butyl ester involves adding propionic acid t-butyl ester to a reaction container, followed by an appropriate amount of triethylene glycol . The reaction is carried out under suitable temperature and pressure conditions, typically requiring a catalyst or bromination tool to facilitate the reaction . Finally, through appropriate process operations and purification steps, pure Bromo-PEG4-t-butyl ester is obtained .


Molecular Structure Analysis

The molecular formula of Bromo-PEG4-t-butyl ester is C15H29BrO6 . It has a molecular weight of 385.3 g/mol .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromo-PEG4-t-butyl ester has a predicted density of 1.210±0.06 g/cm3 . Its predicted boiling point is 415.8±35.0 °C . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

“Bromo-PEG4-t-butyl ester” is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

This compound is used in proteomics research and in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

  • Drug Delivery

    • The hydrophilic PEG spacer in “Bromo-PEG4-t-butyl ester” increases solubility in aqueous media . This property makes it useful in drug delivery, where solubility can often be a challenge .
  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Synthesis of PROTACs

    • “Bromo-PEG4-t-butyl ester” is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
  • Molecular Structure and Function Design

    • As a linker molecule with dual functional groups, “Bromo-PEG4-t-butyl ester” plays an indispensable role in the design of molecular structure and function . The appropriate choice of linker can optimize the physicochemical properties, efficacy, and in vivo stability of small molecule inhibitors .
  • Drug Delivery

    • The hydrophilic PEG spacer in “Bromo-PEG4-t-butyl ester” increases solubility in aqueous media . This property makes it useful in drug delivery, where solubility can often be a challenge .
  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Synthesis of PROTACs

    • “Bromo-PEG4-t-butyl ester” is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
  • Molecular Structure and Function Design

    • As a linker molecule with dual functional groups, “Bromo-PEG4-t-butyl ester” plays an indispensable role in the design of molecular structure and function . The appropriate choice of linker can optimize the physicochemical properties, efficacy, and in vivo stability of small molecule inhibitors .

Safety And Hazards

When handling Bromo-PEG4-t-butyl ester, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition . In case of accidental ingestion or contact, seek medical attention immediately .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHUFASPMJBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG4-t-butyl ester

Synthesis routes and methods I

Procedure details

To a stirred solution of 9a (1.0 g, 3.11 mmol) in 1 mL of pyridine at 0° C. was slowly added phosphorus tribromide (0.116 mL, 1.22 mmol) via syringe (Bradshaw et al., J. Het. Chem., 27:347-349 (1990)). The solution was allowed to stir overnight, at which time TLC analysis indicated that the reaction was complete. Water (25 mL) was poured into the reaction vessel and the organics were extracted into methylene chloride (3×25 mL). The combined organic layers were washed with sodium bicarbonate (25 mL), followed by brine (25 mL), dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was purified on silica gel using neat ethyl acetate as the eluant to give 400 mg (35% yield) of pure product 10a (FIG. 7). 1H NMR: 1.37 (s, 9H), 2.43 (t, 2H, J=6.4 Hz), 3.40 (t, 2H, J=6.4 Hz), 3.53-3.61 (m, 12H), 3.64 (t, 2H, J=6.4 Hz), 3.74 (t, 2H, J=6.4 Hz). 13C NMR: 27.90, 30.13, 36.06, 66.68, 70.17, 70.31, 70.32, 70.39, 70.46, 70.99, 80.22, 170.65.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

Alternatively, 1.61 g (5.03 mmol) of 9a was co-evaporated successively with 100% ethanol and toluene, then dried over anhydrous sodium sulfate and 4A molecular sieves in dichloromethane. The mixture was filtered and concentrated. To the dried compound (1.42 g) in 20 ml of dichloromethane was added 2.48 g of carbontetrabromide (CBr4, 7.47 mmol) and 1.50 g of triphenylphosphine (PPh3, 5.71 mmol). After stirring under an atmosphere of argon overnight, the reaction mixture was filtered through a silica gel bed, then concentrated and purified by silica gel chromatography. (EtOAc/Hexane Gradient starting at a ratio of 1:2 and changing to a ratio of 2:3) to yield 0.92 g of the 10a. (62%). Rf=0.64 (EtOAc); 1H NMR (CDCl3) 3.785 (t, 2H, J=6.3+6.3 Hz), 3.68 (t, 2H, J=6.5+6.5 Hz), 3.650 (m, 8H), 3.615 (m, 4H), 3.462 (t, 2H, J=6.3+6.4 Hz), 2.491 (t, 2H, J=6.5+6.5 Hz), 1.434 (s, 9H); 13C NMR 171.063, 80.656, 71.368, 70.831, 70.764, 70.706, 70.678, 70.545, 67.061, 36.431, 30.474, 28.263; MS m/z 408.74 (M+Na)+, 406.70, 405.70, 404.73.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
2.48 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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